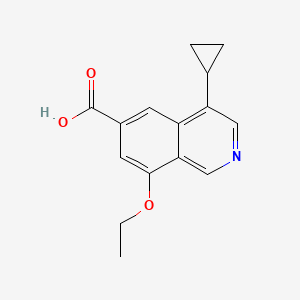
4-Cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by the presence of a cyclopropyl group at the 4-position, an ethoxy group at the 8-position, and a carboxylic acid group at the 6-position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the starting material, ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate, can undergo thermally induced reactions with model alkanoic acids or microwave-assisted cyclocondensation with arene carboxaldehydes . The resulting ester derivatives can then be hydrolyzed under acid-catalyzed conditions to furnish the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-Cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxy and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
4-Cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
作用機序
The mechanism of action of 4-Cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, isoquinoline derivatives are known to inhibit bacterial DNA-gyrase, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
- 4-Cyclopropyl-8-methoxyisoquinoline-6-carboxylic acid
- 4-Cyclopropyl-8-ethoxyquinoline-6-carboxylic acid
- 4-Cyclopropyl-8-ethoxyisoquinoline-5-carboxylic acid
Uniqueness
4-Cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and ethoxy groups at specific positions on the isoquinoline ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
921761-15-1 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC名 |
4-cyclopropyl-8-ethoxyisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C15H15NO3/c1-2-19-14-6-10(15(17)18)5-11-12(9-3-4-9)7-16-8-13(11)14/h5-9H,2-4H2,1H3,(H,17,18) |
InChIキー |
FQDCIXRZXSTTLD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC2=C(C=NC=C12)C3CC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


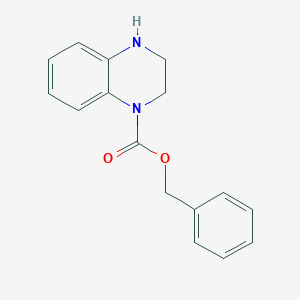
![2-bromo-3-methyl-6,7-dihydrothiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B15065553.png)
![4-Phenyl-2h-benzo[h]chromene](/img/structure/B15065557.png)
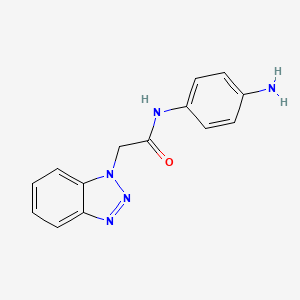
![2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B15065574.png)
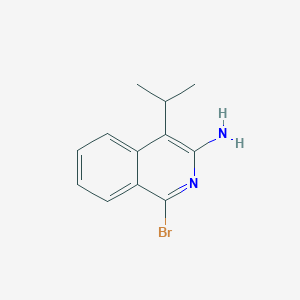
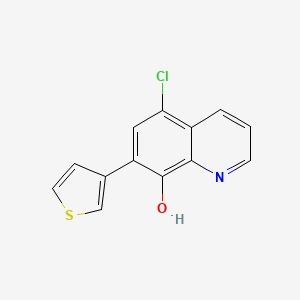
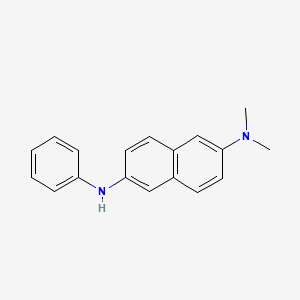
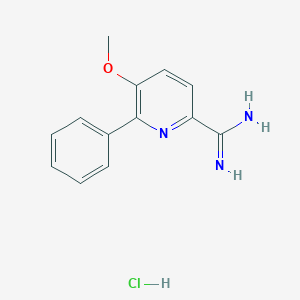
![tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065609.png)




